Bienvenue dans la boutique en ligne BenchChem!

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone

physicochemical profiling drug-likeness ADME prediction

The compound (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone (CAS 2034374-64-4, PubChem CID is a synthetic heterocyclic small molecule (MW 335.4 g/mol, formula C18H17N5O2) that integrates four distinct pharmacophoric elements: a 1,2,4-oxadiazole ring, a 4-phenylpyrrolidine core, a 5-methylpyrazine moiety, and a central methanone linker. Its computed physicochemical profile includes a moderate lipophilicity (XLogP3-AA = 1.5), zero hydrogen bond donors, six hydrogen bond acceptors, a topological polar surface area of 85 Ų, and three rotatable bonds—placing it within drug-like chemical space (Lipinski rule-of-five compliant).

Molecular Formula C18H17N5O2
Molecular Weight 335.367
CAS No. 2034374-64-4
Cat. No. B2653386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone
CAS2034374-64-4
Molecular FormulaC18H17N5O2
Molecular Weight335.367
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
InChIInChI=1S/C18H17N5O2/c1-12-7-20-16(8-19-12)18(24)23-9-14(13-5-3-2-4-6-13)15(10-23)17-21-11-25-22-17/h2-8,11,14-15H,9-10H2,1H3
InChIKeyOMVCLCDNZGQPCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 2034374-64-4: Structural and Physicochemical Baseline for (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone Procurement Evaluation


The compound (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone (CAS 2034374-64-4, PubChem CID 121181598) is a synthetic heterocyclic small molecule (MW 335.4 g/mol, formula C18H17N5O2) that integrates four distinct pharmacophoric elements: a 1,2,4-oxadiazole ring, a 4-phenylpyrrolidine core, a 5-methylpyrazine moiety, and a central methanone linker [1][2]. Its computed physicochemical profile includes a moderate lipophilicity (XLogP3-AA = 1.5), zero hydrogen bond donors, six hydrogen bond acceptors, a topological polar surface area of 85 Ų, and three rotatable bonds—placing it within drug-like chemical space (Lipinski rule-of-five compliant) [1]. The molecule possesses two undefined stereocenters on the pyrrolidine ring, meaning the commercial product is typically supplied as a stereoisomeric mixture unless otherwise specified [1]. The combination of a 1,2,4-oxadiazole (a recognized bioisostere for ester and amide functionalities [2]) with a pyrazine ring and a phenyl-substituted pyrrolidine creates a scaffold with potential for multiple hydrogen-bonding and π-π interactions relevant to target engagement across diverse biological systems [2][3].

Why Close Analogs of 2034374-64-4 Cannot Be Assumed Interchangeable: Structural Determinants of Differentiation


The (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(aryl/heteroaryl)methanone scaffold class is characterized by high sensitivity of biological activity to subtle structural modifications at three key positions: the carbonyl-linked (hetero)aryl group, the oxadiazole substitution pattern, and the pyrrolidine phenyl substituent. Published structure-activity relationship (SAR) data on closely related 1,2,4-oxadiazole-pyrrolidine hybrids demonstrates that even conservative changes—such as replacing the 5-methylpyrazine carbonyl with a pyridine, furan, or substituted phenyl carbonyl—can shift potency by over an order of magnitude against the same biological target [1][2]. In the anthelmintic series, moving from a cyclopropylcarbonyl to a benzoyl substituent on the pyrrolidine nitrogen altered IC50 values against Haemonchus contortus larval motility from 0.78 μM to >22 μM [1]. In the antibacterial series, the choice of aryl substituent on the oxadiazole-pyrrolidine core shifted DNA gyrase IC50 from 180 nM to inactive (>10 μM) [2]. The 5-methylpyrazine moiety present in 2034374-64-4 introduces a unique hydrogen-bond acceptor profile (two pyrazine nitrogens plus the carbonyl oxygen) not replicated by simple phenyl, pyridyl, or thienyl analogs—meaning biological target engagement, selectivity, and ADME properties cannot be extrapolated from even structurally proximal congeners without direct experimental confirmation [3].

2034374-64-4 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Closest Structural Analogs

2034374-64-4 possesses a computed XLogP3-AA of 1.5, which is significantly lower than its closest cataloged structural analogs carrying lipophilic carbonyl substituents. For example, the 2,5-dimethylphenyl analog (CAS not disclosed in primary literature, formula C22H23N3O2, MW ~361) has an estimated XLogP >3.0 due to the additional methyl and phenyl carbons [1][2]. Similarly, the 1,1-dioxidotetrahydrothiophen-3-yl analog (CAS 2097890-43-0) carries a polar sulfone that increases topological polar surface area above 110 Ų while simultaneously raising molecular weight [1]. The XLogP of 1.5 for 2034374-64-4 places it in an optimal range for oral bioavailability potential (Lipinski's rule-of-five midpoint), whereas many 4-phenylpyrrolidine-oxadiazole analogs with bulkier N-acyl substituents exceed XLogP of 3.0, increasing the risk of poor aqueous solubility, elevated plasma protein binding, and CYP-mediated metabolic clearance [3]. The six hydrogen bond acceptors (vs. zero donors) create a unique, purely acceptor hydrogen-bonding surface that differs from analogs containing hydroxyl, amine, or carboxyl substituents [1].

physicochemical profiling drug-likeness ADME prediction lead optimization

Scaffold-Level Biological Differentiation: 1,2,4-Oxadiazole-Pyrrolidine Hybrids Exhibit Validated Target Engagement vs. Non-Oxadiazole Heterocyclic Analogs

While 2034374-64-4 itself lacks published target-specific IC50 data from peer-reviewed primary literature as of the search date, the 1,2,4-oxadiazole-pyrrolidine hybrid scaffold to which it belongs has demonstrated validated, potent dual-target inhibition of bacterial DNA gyrase and topoisomerase IV in published studies [1]. Specifically, in a series of 1,2,4-oxadiazole/pyrrolidine hybrids, compound 16 exhibited a DNA gyrase IC50 of 180 nM and compound 17 showed a Topo IV IC50 of 13 μM—comparable to the clinical benchmark novobiocin (DNA gyrase IC50 = 170 nM; Topo IV IC50 = 11 μM) [1]. Compound 17 also achieved an MIC of 55 ng/mL against Escherichia coli, outperforming ciprofloxacin (MIC = 60 ng/mL) [1]. The 5-methylpyrazine moiety of 2034374-64-4 introduces additional nitrogen atoms (pyrazine N1 and N4) capable of coordinating metal ions or engaging in hydrogen bonds with kinase hinge regions—a feature absent in simple aryl-substituted oxadiazole-pyrrolidine analogs [2]. In the anthelmintic series, pyrrolidine-oxadiazoles achieved IC50 values of 0.78–22.4 μM against H. contortus larval motility with high selectivity over mammalian cells [3].

antibacterial DNA gyrase inhibition topoisomerase IV target engagement

Antiproliferative Activity: Cross-Class Comparison of 1,2,4-Oxadiazole Hybrids Against Triple-Negative Breast Cancer (MDA-MB-231)

Vendor-supplied screening data (not yet verified in peer-reviewed primary literature) suggest that 2034374-64-4 exhibits antiproliferative activity against MDA-MB-231 (breast) cells with an EC50 of 7.3 μM and against Panc-1 (pancreatic) cells with an EC50 of 10.2 μM, alongside inhibition of colony formation and tumor spheroid growth [REFS-1—Supporting evidence only; not peer-reviewed]. For context, a recently published 2025 study on structurally related 1H-pyrrole-1,2,4-oxadiazole hybrids reported compound 8j with an IC50 of 14.38 μM against MDA-MB-231, and compound 8h with an IC50 of 17.7 μM—both outperforming doxorubicin and paclitaxel in that specific assay [1]. A 2016 study on novel 1,2,4-oxadiazoles tested against prostate (PC3, DU145), breast (MCF7, MDA-MB-231), and pancreatic (PaCa2) cancer cell lines established that 1,2,4-oxadiazole substitution patterns directly modulate antiproliferative potency across these lineages, with IC50 values spanning from low micromolar to >100 μM depending on substituent choice [2]. These cross-study benchmarks indicate that the micromolar-range antiproliferative signal associated with 2034374-64-4 is consistent with—and in some cases directionally improved over—published 1,2,4-oxadiazole comparators.

anticancer MDA-MB-231 triple-negative breast cancer antiproliferative

Structural Uniqueness vs. Cataloged Analogs: Pyrazine-Containing 4-Phenylpyrrolidine-Oxadiazole Scaffold

A systematic search of PubChem and the patent literature reveals that 2034374-64-4 is one of very few cataloged compounds combining a 4-phenylpyrrolidine core with both a 1,2,4-oxadiazol-3-yl substituent at the pyrrolidine 3-position and a 5-methylpyrazin-2-yl carbonyl at the pyrrolidine nitrogen [1]. The most closely related cataloged analogs (all from non-academic vendor libraries) replace the 5-methylpyrazine group with pyridin-2-yl (CAS not available in primary literature), furan-2-yl (CAS 2034323-96-9), 2,5-dimethylphenyl, 3-methylthiophen-2-yl, or 1,1-dioxidotetrahydrothiophen-3-yl (CAS 2097890-43-0) moieties [1][2]. None of these analogs contains a pyrazine ring, which is notable because pyrazine-containing compounds have established roles as kinase hinge-binding motifs, antitubercular agents, and telomerase inhibitors in medicinal chemistry [3]. The 5-methylpyrazine-2-carbonyl group in 2034374-64-4 thus occupies a distinct region of chemical space that is not represented by any of its commercially available 4-phenylpyrrolidine-oxadiazole analogs, providing a unique vector for exploring pyrazine-mediated target interactions that are inaccessible to the pyridine, furan, thiophene, or phenyl carbonyl series [2].

chemical diversity scaffold uniqueness library design lead discovery

Optimal Research and Procurement Application Scenarios for 2034374-64-4 Based on Quantitative Differentiation Evidence


Lead Optimization Programs Requiring Favorable Predicted Oral Bioavailability and Moderate Lipophilicity

With an XLogP3-AA of 1.5—significantly lower than the 2.8–3.5 range of its closest lipophilic analogs—2034374-64-4 is the preferred starting scaffold within the 4-phenylpyrrolidine-oxadiazole series for programs where aqueous solubility, reduced nonspecific protein binding, and favorable oral absorption potential are prioritized. Its zero hydrogen bond donor count combined with six hydrogen bond acceptors provides a purely acceptor surface that can be rationally elaborated (e.g., through introduction of a donor at the oxadiazole or phenyl positions) without exceeding Lipinski parameters [1]. This makes 2034374-64-4 the logical procurement choice over more lipophilic analogs (e.g., 2,5-dimethylphenyl or cyclopropylcarbonyl derivatives) for hit-to-lead campaigns where ADME optimization is a critical path requirement [2].

Anticancer Drug Discovery Targeting Triple-Negative Breast Cancer (MDA-MB-231) or Pancreatic Ductal Adenocarcinoma (Panc-1)

Vendor-supplied screening data—pending independent peer-reviewed confirmation—indicate that 2034374-64-4 achieves EC50 values of 7.3 μM (MDA-MB-231) and 10.2 μM (Panc-1) with concomitant disruption of colony formation and tumor spheroid growth [1]. In cross-study comparison with published 1H-pyrrole-1,2,4-oxadiazole hybrids, the most potent analog (8j) showed an IC50 of 14.38 μM against MDA-MB-231 [3], suggesting that if the vendor data are confirmed, 2034374-64-4 would represent an approximately 2-fold potency improvement. This compound is best positioned as a starting point for medicinal chemistry optimization programs focused on triple-negative breast cancer or pancreatic cancer, particularly where the 5-methylpyrazine moiety can be exploited for additional target interactions not accessible to simpler aryl-oxadiazole analogs [2].

Antibacterial Discovery Leveraging the Validated DNA Gyrase/Topoisomerase IV Dual-Target Scaffold

The 1,2,4-oxadiazole-pyrrolidine hybrid scaffold has been independently validated as a dual inhibitor of bacterial DNA gyrase (IC50 = 180 nM) and topoisomerase IV (IC50 = 13 μM), with compound 17 demonstrating an MIC of 55 ng/mL against E. coli—outperforming ciprofloxacin (60 ng/mL) [1]. 2034374-64-4 inherits this validated core scaffold while incorporating a 5-methylpyrazine moiety that introduces two additional heterocyclic nitrogen atoms capable of engaging metal ions or protein hydrogen-bond donors. This structural feature is absent from all published antibacterial 1,2,4-oxadiazole-pyrrolidine hybrids to date [2], creating a unique opportunity to explore whether pyrazine-mediated target interactions can further improve upon the already potent gyrase/Topo IV inhibition achieved by compounds 16 and 17 [1]. Procurement of 2034374-64-4 is recommended for antibacterial screening cascades where novel chemical matter with a pre-validated mechanism of action is desired.

Chemical Biology Probe Development Exploiting Pyrazine-Specific Target Engagement (Kinase Hinge Binding, Metal Chelation)

The 5-methylpyrazine-2-carbonyl substituent of 2034374-64-4 provides a geometrically defined, dual-nitrogen hydrogen-bond acceptor motif that is structurally precluded in all commercially available 4-phenylpyrrolidine-oxadiazole analogs (which employ pyridine, furan, thiophene, or phenyl carbonyls) [1]. Pyrazine rings are established pharmacophores in kinase inhibitor design (engaging the kinase hinge region via N1/N4 hydrogen bonds) and in metal-chelating antibacterial and anticancer agents [2]. 2034374-64-4 is thus best deployed as a chemical biology probe for target identification studies (e.g., chemoproteomics, thermal shift assays) where the pyrazine moiety can be leveraged to interrogate target classes—such as kinases, metalloenzymes, or nucleic acid-binding proteins—that are less accessible to the simpler aryl-carbonyl analog series [1][3].

Quote Request

Request a Quote for (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.